PDD 00017273

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

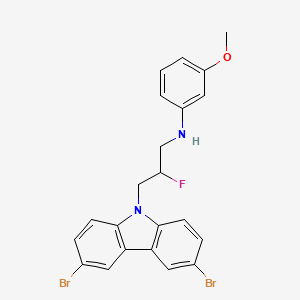

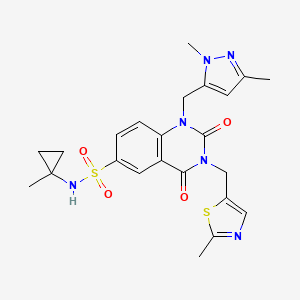

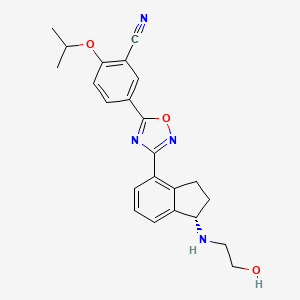

- PDD00017273 es un potente inhibidor de la poli(ADP-ribosa) glucohidrolasa (PARG). Su estructura química se muestra a continuación: !PDD00017273 Chemical Structure

- PARG es una enzima involucrada en la hidrólisis de polímeros de ADP-ribosa. PDD00017273 se dirige selectivamente a PARG, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

- PDD00017273 se ha estudiado en varios contextos:

Investigación del cáncer: Muestra promesa como radiosensibilizador, particularmente en la investigación del cáncer epitelial de ovario.

Mecanismos de reparación del ADN: Al inhibir PARG, afecta las vías de reparación de roturas de ADN monocatenario.

Otros campos: Se necesita más investigación para explorar sus aplicaciones en química, biología y medicina.

Mecanismo De Acción

- PDD00017273 ejerce sus efectos inhibiendo PARG. Esta interrupción impacta el metabolismo de ADP-ribosa, afectando la reparación del ADN y las respuestas celulares al estrés.

- Objetivos moleculares: Enzimas PARG involucradas en la hidrólisis de ADP-ribosa.

- Vías: Es probable que PDD00017273 influya en las vías de reparación del daño del ADN.

Análisis Bioquímico

Biochemical Properties

PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . This compound inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PARG . By inhibiting PARG, this compound prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells

Métodos De Preparación

- Rutas de síntesis: La ruta de síntesis para PDD00017273 implica reacciones químicas específicas. Desafortunadamente, las vías de síntesis detalladas no están fácilmente disponibles en la literatura.

- Producción industrial: La información sobre los métodos de producción industrial a gran escala para PDD00017273 es limitada debido a su naturaleza orientada a la investigación.

Análisis De Reacciones Químicas

- PDD00017273 experimenta varias reacciones químicas:

Hidrólisis: La inhibición de PARG implica la prevención de la hidrólisis de polímeros de ADP-ribosa.

Otras reacciones:

- Reactivos y condiciones comunes: Estos no se informan explícitamente para PDD00017273.

- Productos principales: El producto principal de la inhibición de PARG es la prevención de la descomposición de ADP-ribosa.

Comparación Con Compuestos Similares

- La singularidad de PDD00017273 radica en su inhibición selectiva de PARG.

- Compuestos similares: Si bien no se mencionan análogos directos, existen otros inhibidores de PARG, como ADP-HPD y PDD00017272.

Propiedades

IUPAC Name |

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWUBRBMMNTBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is PDD00017273 and what is its mechanism of action?

A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].

Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?

A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].

Q3: How does PDD00017273's activity compare to PARP inhibitors?

A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.

Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?

A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.

Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?

A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)